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molecular formula C9H9ClO4S B8783573 Methyl 4-chloro-3-(methylsulfonyl)benzoate CAS No. 157069-50-6

Methyl 4-chloro-3-(methylsulfonyl)benzoate

Cat. No. B8783573
M. Wt: 248.68 g/mol
InChI Key: NLPRXDKTULOVCK-UHFFFAOYSA-N
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Patent
US06201027B1

Procedure details

4-Chloro-3-[(carboxymethyl)sulfonyl]benzoic acid methyl ester (5.6 g) was mixed with pyridine (10 mL) and the mixture was refluxed for 30 min and then cooled to room temperature. The product was precipitated by adding water (30 mL). The precipitate was filtered, washed with water and dried (yield 2.5 g). 1H-NMR (400 MHz, DMSO-d6) d=3.43 (s, 3H), 3.92 (s, 3H), 7.92 (d, J=8.2 Hz, 1H), 8.24 (dd, J=8.2 Hz, 2.2 Hz, 1H), 8.53 (d, J=2.2 Hz, 1H).
Name
4-Chloro-3-[(carboxymethyl)sulfonyl]benzoic acid methyl ester
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([S:11]([CH2:14]C(O)=O)(=[O:13])=[O:12])[CH:5]=1>N1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:5]=1

Inputs

Step One
Name
4-Chloro-3-[(carboxymethyl)sulfonyl]benzoic acid methyl ester
Quantity
5.6 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Cl)S(=O)(=O)CC(=O)O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product was precipitated
ADDITION
Type
ADDITION
Details
by adding water (30 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (yield 2.5 g)

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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